

Physicochemical properties and characterization of 6-Chloro-3-Benzofuranone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chloro-3-Benzofuranone

Cat. No.: B1590259

[Get Quote](#)

An In-depth Technical Guide to **6-Chloro-3-Benzofuranone**: Physicochemical Properties, Characterization, and Applications

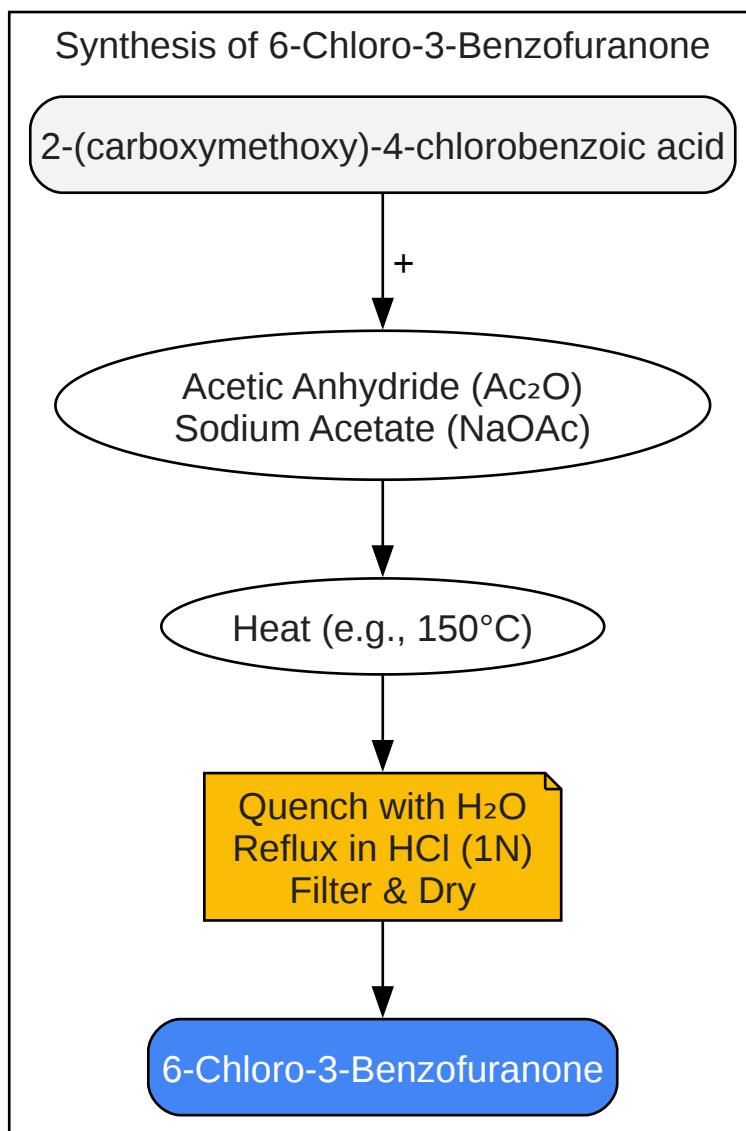
Introduction: The Versatility of a Halogenated Heterocycle

6-Chloro-3-Benzofuranone, also known as 6-chloro-1-benzofuran-3-one, is a halogenated heterocyclic compound of significant interest in modern organic synthesis and medicinal chemistry. Its structure, featuring a fused benzene and furan ring system with a ketone functional group and a strategically placed chlorine atom, imparts a unique combination of stability and reactivity.^[1] This makes it an exceptionally valuable building block for creating more complex molecular architectures.^[1]

Primarily, **6-Chloro-3-Benzofuranone** serves as a key intermediate in the development of novel pharmaceuticals. Researchers have successfully utilized this scaffold to synthesize compounds with potential anti-inflammatory, analgesic, and anti-cancer properties, highlighting its critical role in drug discovery pipelines.^{[1][2]} Beyond its pharmaceutical applications, its utility extends to materials science as a precursor in the synthesis of specialized dyes and pigments.^[1] This guide offers a comprehensive overview of its physicochemical properties, detailed analytical characterization protocols, and its broader applications for researchers and drug development professionals.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters govern its solubility, reactivity, and suitability for various analytical techniques. The key properties of **6-Chloro-3-Benzofuranone** are summarized below.


Property	Value	Source(s)
CAS Number	3260-78-4	[1] [3] [4]
Molecular Formula	C ₈ H ₅ ClO ₂	[1] [3] [4]
Molecular Weight	168.58 g/mol	[1] [3]
Appearance	Light yellow to brown solid powder	[1] [3] [5]
Melting Point	116 - 125 °C	[1] [3] [5]
Boiling Point	304.3 ± 42.0 °C (Predicted)	[3] [5]
Density	1.428 ± 0.06 g/cm ³ (Predicted)	[3] [5]
Purity	Typically ≥98% (by GC)	[1]
Storage	Store at 0 - 8 °C or Room Temperature, sealed in a dry, inert atmosphere.	[1] [3] [5]

Synthesis and Reactivity

The utility of **6-Chloro-3-Benzofuranone** as a synthetic intermediate stems from its accessible synthesis routes and predictable reactivity.

Illustrative Synthesis Pathway

A common laboratory-scale synthesis involves the cyclization of a substituted benzoic acid derivative. For instance, 2-(carboxymethoxy)-4-chlorobenzoic acid can be treated with acetic anhydride and sodium acetate, then heated. This process facilitates an intramolecular reaction to form the benzofuranone ring system.[\[3\]](#)

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **6-Chloro-3-Benzofuranone**.

Chemical Reactivity

The benzofuranone core is reactive towards both electrophiles and nucleophiles. The chlorine atom on the benzene ring serves as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The ketone at the 3-position can undergo condensation reactions with aldehydes to form aurone derivatives, a class of compounds with notable biological activities.

Comprehensive Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and stability of **6-Chloro-3-Benzofuranone**. A multi-technique approach combining chromatography and spectroscopy provides a complete analytical profile.

Chromatographic Purity Assessment: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. A reversed-phase method is ideal for **6-Chloro-3-Benzofuranone**.

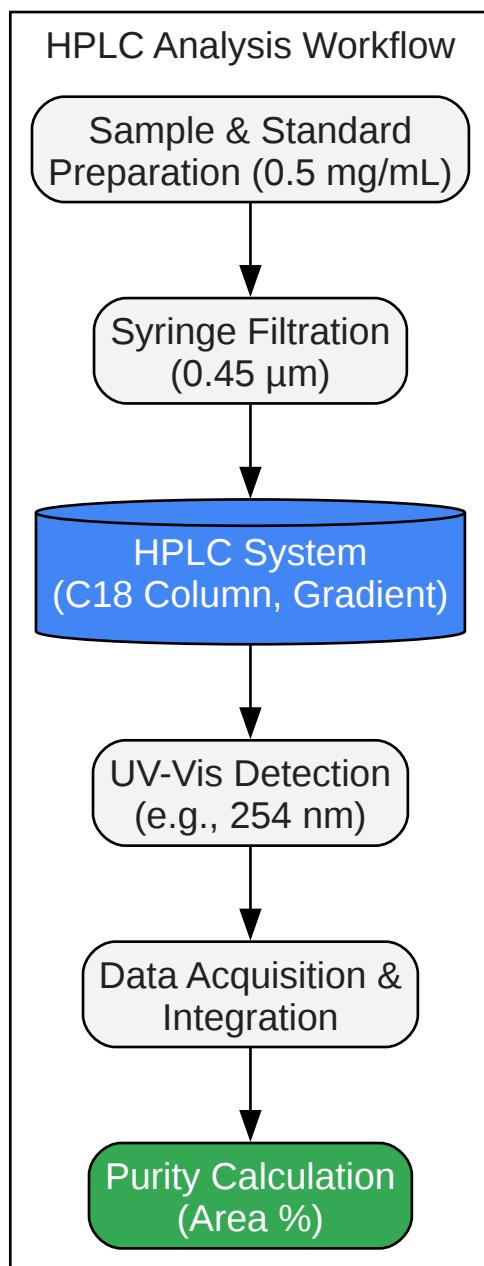
Expertise & Rationale:

- Column Choice: A C18 (octadecylsilane) column is selected for its versatility and strong retention of moderately nonpolar compounds like benzofuranones through hydrophobic interactions.^[6]
- Mobile Phase: A gradient of acetonitrile and water is used to ensure efficient elution and separation of the main compound from potential impurities with different polarities.
- Acidification: Adding a small amount of acid (like formic or phosphoric acid) to the mobile phase suppresses the ionization of any acidic or basic functional groups (including residual silanols on the column), leading to sharper, more symmetrical peaks and improved reproducibility.^[6]

Step-by-Step HPLC Protocol:

- Standard & Sample Preparation:
 - Accurately weigh ~5 mg of **6-Chloro-3-Benzofuranone** standard and dissolve in 10 mL of acetonitrile to make a 0.5 mg/mL stock solution.
 - Prepare working standards (e.g., 50 µg/mL) by diluting the stock solution.
 - Prepare unknown samples at a similar concentration.
 - Filter all solutions through a 0.45 µm syringe filter before injection.

- Instrumentation & Conditions:


- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Detector: UV-Vis Diode Array Detector (DAD) at a wavelength determined by a UV scan (typically 254 nm or λ_{max}).
- Column Temperature: 30 °C.

- Gradient Elution Program:

- 0-2 min: 30% B
- 2-15 min: 30% to 95% B
- 15-18 min: Hold at 95% B
- 18-19 min: 95% to 30% B
- 19-25 min: Hold at 30% B (re-equilibration).

- Data Analysis:

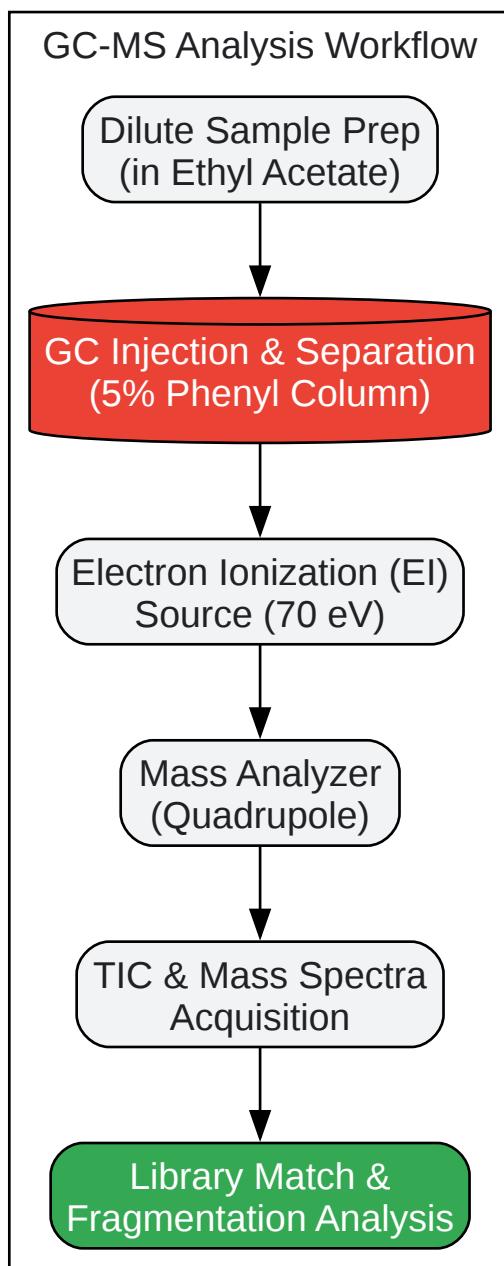
- Identify the peak for **6-Chloro-3-Benzofuranone** by comparing the retention time with the reference standard.
- Calculate purity using the area percent method from the chromatogram.

[Click to download full resolution via product page](#)

Caption: Standard workflow for purity analysis by HPLC.

Orthogonal Confirmation: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) serves as an excellent orthogonal technique to HPLC for purity analysis and is the method often cited by suppliers.^[1] It is particularly suited for volatile and thermally stable compounds.

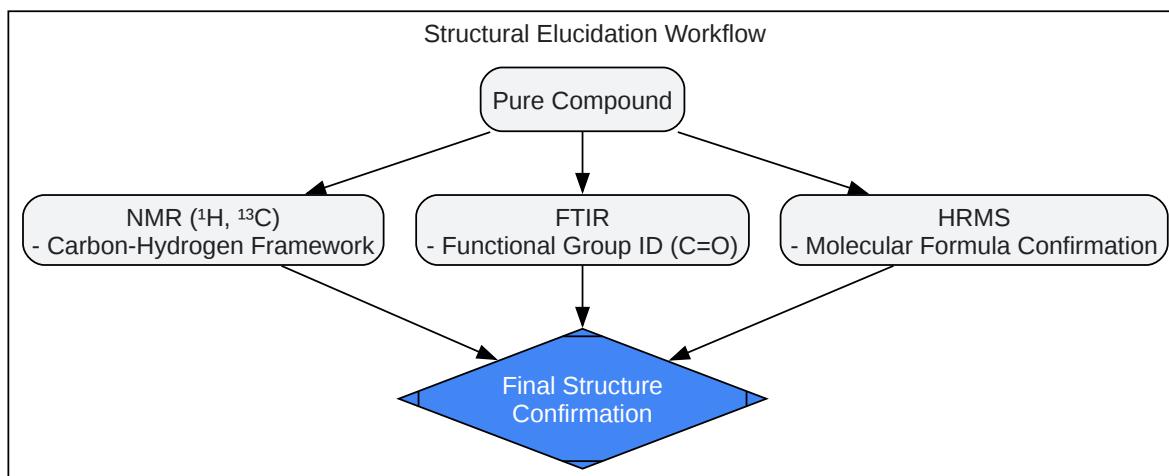

Expertise & Rationale:

- **Technique Choice:** GC-MS provides high-resolution separation (GC) and definitive identification based on mass-to-charge ratio and fragmentation patterns (MS).^[7] This dual detection confirms both identity and purity simultaneously.
- **Column Selection:** A low-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms or equivalent), is robust and provides excellent separation for a wide range of semi-volatile aromatic compounds.^[7]
- **Ionization Method:** Electron Ionization (EI) is a standard, high-energy technique that creates reproducible and complex fragmentation patterns, which act as a "fingerprint" for the molecule and can be compared against spectral libraries (like NIST) for confident identification.^[7]

Step-by-Step GC-MS Protocol:

- **Sample Preparation:**
 - Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
- **Instrumentation & Conditions:**
 - **Column:** SH-Rxi-5Sil MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
 - **Carrier Gas:** Helium at a constant flow of 1.2 mL/min.
 - **Inlet Temperature:** 250 °C.
 - **Injection Mode:** Split (e.g., 20:1 ratio).
- **Oven Temperature Program:**
 - **Initial Temperature:** 100 °C, hold for 2 minutes.
 - **Ramp:** 15 °C/min to 280 °C.

- Final Hold: Hold at 280 °C for 5 minutes.
- Mass Spectrometer Settings:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Mass Range: Scan from m/z 40 to 400.
- Data Analysis:
 - Identify the compound peak in the Total Ion Chromatogram (TIC).
 - Analyze the mass spectrum of the peak, confirming the molecular ion ($[M]^{+}$ at m/z 168) and the isotopic pattern for one chlorine atom, $[M+2]^{+}$ at m/z 170).
 - Compare the fragmentation pattern to a reference spectrum or library for definitive identification.


[Click to download full resolution via product page](#)

Caption: Workflow for identity and purity confirmation by GC-MS.

Definitive Structural Elucidation: Spectroscopic Methods

A combination of spectroscopic techniques is required for the unambiguous structural confirmation of **6-Chloro-3-Benzofuranone**, especially for newly synthesized batches.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and type of carbon signals, allow for the complete assignment of the structure.
- Infrared (IR) Spectroscopy: FTIR is used to identify key functional groups. For **6-Chloro-3-Benzofuranone**, the most prominent peak would be a strong absorption band around 1700-1720 cm^{-1} , characteristic of a conjugated ketone ($\text{C}=\text{O}$) carbonyl stretch. Other peaks in the aromatic region (1400-1600 cm^{-1}) and C-O stretching region would also be present.
- Mass Spectrometry (MS): As discussed in the GC-MS section, high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

[Click to download full resolution via product page](#)

Caption: Integrated spectroscopic approach for structural confirmation.

Applications in Drug Development

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.^[8] **6-Chloro-3-Benzofuranone** leverages this advantage, with the chloro-substituent often enhancing biological activity or modifying metabolic properties.^[9]

- **Anti-Cancer Agents:** Benzofuran derivatives have shown significant potential as anticancer agents by targeting various pathways involved in cancer progression.^[2] **6-Chloro-3-Benzofuranone** serves as a starting point for creating hybrid molecules that can act as potent cytotoxic agents.^[2]
- **Anti-Inflammatory Drugs:** The compound is a precursor for synthesizing molecules designed to inhibit inflammatory pathways, making it relevant for conditions like arthritis and other inflammatory disorders.^[1]
- **Agrochemicals:** The reactivity of the benzofuranone ring and the presence of the chlorine atom make it a useful intermediate for developing new pesticides and herbicides.^[1]

Safety and Handling

As with any laboratory chemical, **6-Chloro-3-Benzofuranone** should be handled with appropriate care.

- **General Precautions:** Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- **Stability:** The compound is stable under recommended storage conditions but may be sensitive to moisture.^[10]
- **Storage:** Keep containers tightly closed and store in a dry, cool place as recommended by the supplier (e.g., 0-8 °C or room temperature under an inert atmosphere).^{[1][3][5]}

Conclusion

6-Chloro-3-Benzofuranone is more than just a chemical intermediate; it is a versatile and powerful tool for chemists in both academic and industrial settings. Its well-defined physicochemical properties, combined with robust and reliable methods for its characterization, provide a solid foundation for its use in synthesis. Its demonstrated value as a scaffold in the

development of pharmaceuticals, particularly in oncology and inflammatory diseases, ensures that it will remain a compound of high interest for the foreseeable future. The analytical workflows detailed in this guide provide the necessary framework for ensuring the quality and integrity of this important building block in any research and development program.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-CHLORO-BENZOFURAN-3-ONE | 3260-78-4 [chemicalbook.com]
- 4. en.huatengsci.com [en.huatengsci.com]
- 5. 6-CHLORO-BENZOFURAN-3-ONE CAS#: 3260-78-4 [chemicalbook.com]
- 6. Separation of 3(2H)-Benzofuranone, 6,7-dihydroxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. sciresjournals.com [sciresjournals.com]
- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. capotchem.com [capotchem.com]
- To cite this document: BenchChem. [Physicochemical properties and characterization of 6-Chloro-3-Benzofuranone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1590259#physicochemical-properties-and-characterization-of-6-chloro-3-benzofuranone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com